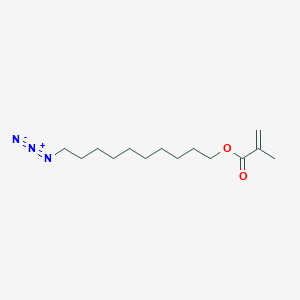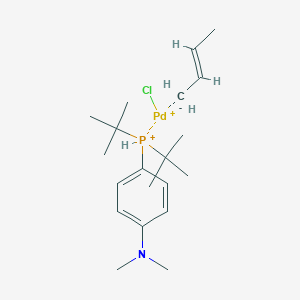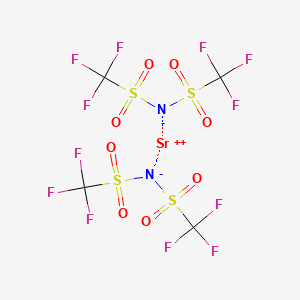
(R)-3,3'-Bis(triphenylsilyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organosilicon compound. Organosilicon compounds are those where carbon and silicon atoms are covalently bonded . They are often used in organic synthesis and materials science .
Synthesis Analysis
While specific synthesis methods for this compound were not found, organosilicon compounds are generally synthesized through various methods, including the Grignard reaction . The Grignard reaction involves the reaction of an organohalide, R-X, with magnesium metal, Mg, in an ether solvent .Molecular Structure Analysis
The molecular structure of organosilicon compounds can vary widely depending on the specific compound. They can range from simple linear or cyclic structures to more complex three-dimensional structures .Chemical Reactions Analysis
Organosilicon compounds can undergo a variety of chemical reactions. For example, they can participate in addition reactions, substitution reactions, and oxidation-reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds can vary widely depending on their specific structure. They can range from volatile liquids to high-melting solids, and their reactivity can also vary widely .Applications De Recherche Scientifique
Catalyst Development
(R)-3,3'-Bis(triphenylsilyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol is utilized in developing new chiral catalysts. For instance, it was derivatized with mesityl and benzhydryl groups to yield compounds like R-H2Mes2Bitet, which was added to molybdenum complexes, leading to the development of catalysts for asymmetric olefin metathesis (Schrock et al., 2002).
Luminophore Development
This compound has been explored for its potential in creating luminophores. Binaphthyl derivatives with triphenylsilyl groups, like the one , have been shown to emit circularly polarized luminescence, which can be adjusted by modifying the bulky side groups (Sato et al., 2016).
Chemical Synthesis
It's involved in the efficient synthesis of optically pure derivatives. For example, the use of nanoruthenium particles enabled the partial hydrogenation of 1,1'-bi-2-naphthol derivatives, leading to the production of optically pure octahydro-1,1'-binaphthyls in high yields (Takasaki et al., 2007).
Material Development
In material sciences, this compound is used in the synthesis of new materials, such as aromatic polyesters containing decahydronaphthalene groups. These polyesters have good solubility and thermal stability, making them suitable for various applications (Honkhambe et al., 2010).
Asymmetric Synthesis
This compound plays a crucial role in asymmetric synthesis. For instance, it was used in the enantioselective addition of diethylzinc to aromatic aldehydes, resulting in high enantiomeric excesses of chiral alcohol products (Zhang & Chan, 1997).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-hydroxy-3-triphenylsilyl-5,6,7,8-tetrahydronaphthalen-1-yl)-3-triphenylsilyl-5,6,7,8-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H50O2Si2/c57-55-51(59(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)58)60(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-18,25-36,39-40,57-58H,19-24,37-38H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSXPYRMNPFQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C6=C7CCCCC7=CC(=C6O)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H50O2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane](/img/structure/B6301710.png)





![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)



![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea](/img/structure/B6301776.png)

![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B6301794.png)

